2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)-aniline
Description
2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)-aniline is an aniline derivative featuring a methoxy group at the 2-position and a 2-trifluoromethyl-pyrrolidine substituent at the 4-position. This compound belongs to a class of aromatic amines widely investigated for their roles in medicinal chemistry, particularly as intermediates in kinase inhibitor synthesis. The trifluoromethyl group and pyrrolidine ring likely enhance metabolic stability and modulate electronic properties, critical for target binding .
Properties
Molecular Formula |
C12H15F3N2O |
|---|---|
Molecular Weight |
260.26 g/mol |
IUPAC Name |
2-methoxy-4-[2-(trifluoromethyl)pyrrolidin-1-yl]aniline |
InChI |
InChI=1S/C12H15F3N2O/c1-18-10-7-8(4-5-9(10)16)17-6-2-3-11(17)12(13,14)15/h4-5,7,11H,2-3,6,16H2,1H3 |
InChI Key |
LPEHQUMQJRYXSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCCC2C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Aromatic Substitution and Amination
The key step in the preparation is the formation of the C–N bond between the aromatic ring and the pyrrolidinyl substituent bearing the trifluoromethyl group. This is generally achieved by Buchwald–Hartwig amination , a palladium-catalyzed coupling reaction, which is well-suited for aryl halides and amines.
- Starting Materials: 2-Methoxy-4-halogenated aniline derivatives (e.g., 4-bromo-2-methoxyaniline).
- Amination Partner: (R)-2-(trifluoromethyl)pyrrolidine.
- Catalysts: Pd2(dba)3 or palladium complexes with ligands such as XantPhos.
- Base: tert-Butoxide (t-BuONa) or similar strong bases.
- Solvent: Toluene or tert-Amyl alcohol.
- Conditions: Heating at 90–110 °C under inert atmosphere (N2) for 12 hours.
This method yields the desired aniline derivative with the pyrrolidinyl substituent attached at the 4-position of the aromatic ring with good to excellent yields (60–88%).
Synthesis of the Trifluoromethyl-Pyrrolidine Substituent
The (R)-2-(trifluoromethyl)pyrrolidine is typically prepared or commercially sourced as a chiral amine. Its incorporation into the aromatic system is sensitive to stereochemistry and requires mild conditions to preserve chirality.
Alternative Synthetic Routes
Some literature reports alternative methods involving:
- Nucleophilic aromatic substitution (SNAr): Using activated aromatic halides with electron-withdrawing groups to facilitate displacement by the pyrrolidinyl amine.
- Reductive amination: Coupling aldehyde intermediates with amines followed by reduction, though less common for this compound.
Representative Reaction Scheme and Conditions
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Aromatic halogenation | Halogenation of 2-methoxyaniline to obtain 4-bromo-2-methoxyaniline | Halogenated aromatic intermediate |
| 2 | Buchwald–Hartwig amination | Pd2(dba)3 (0.1 eq), XantPhos (0.2 eq), t-BuONa (2 eq), toluene, 110 °C, 12 h, N2 atmosphere | Coupling of 4-bromo-2-methoxyaniline with (R)-2-(trifluoromethyl)pyrrolidine |
| 3 | Purification | Extraction, drying over Na2SO4, silica gel chromatography or preparative HPLC | Pure 2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)-aniline |
Research Findings and Optimization
- The Buchwald–Hartwig amination is highly efficient for this compound, providing high regioselectivity and retention of stereochemistry.
- Reaction yields range from 60% to 88%, depending on catalyst loading, base, and solvent choice.
- The trifluoromethyl group’s electron-withdrawing effect can reduce nucleophilicity, necessitating optimized catalysts and reaction conditions.
- Microwave-assisted synthesis has been reported to accelerate reaction times and improve yields in related pyrrolidine-containing compounds.
Data Table Summarizing Key Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Catalyst | Pd2(dba)3 (0.1 eq), XantPhos (0.2 eq) | Essential for amination step |
| Base | t-BuONa (2 eq) | Strong base to deprotonate amine |
| Solvent | Toluene or tert-Amyl alcohol | High boiling point solvents preferred |
| Temperature | 90–110 °C | Elevated temperature for effective coupling |
| Reaction Time | 12 hours | Sufficient for complete conversion |
| Yield | 60–88% | Dependent on substrate purity and conditions |
| Purification Method | Silica gel chromatography or prep-HPLC | Ensures high purity and removal of impurities |
| Stereochemistry Preservation | Maintained | Critical for biological activity |
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)-aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine or chloromethane can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound has garnered attention for its applications in medicinal chemistry. It serves as a building block for synthesizing pharmaceutical compounds aimed at treating neurological disorders. The trifluoromethyl group increases the molecule's ability to penetrate biological membranes, enhancing its interaction with cellular targets, which is crucial for therapeutic efficacy.
Biological Activity
Studies have indicated that (S)-2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)aniline interacts with specific molecular targets such as enzymes or receptors involved in neurological processes. The compound's structural characteristics suggest enhanced binding affinity and selectivity due to the presence of the trifluoromethyl group, which may improve its pharmacological profile.
Structure-Activity Relationship Studies
Research on the structure-activity relationship (SAR) of this compound has revealed insights into how modifications can affect its biological activity. For instance, variations in the pyrrolidine moiety or substituents on the aniline core can lead to significant changes in potency and selectivity against specific targets. Such studies are essential for optimizing compounds for better therapeutic outcomes .
Case Studies
Several case studies have explored the therapeutic potential of (S)-2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)aniline:
- Neurological Disorders : Research has indicated that derivatives of this compound exhibit promising activity against targets implicated in conditions such as epilepsy and other neurological disorders. The ability to modulate ion channels or neurotransmitter receptors makes it a candidate for further development .
- High-throughput Screening : In one study, high-throughput screening identified (S)-2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)aniline as a potent inhibitor of specific ion channels associated with neuronal excitability. This highlights its potential role in developing treatments for hyperexcitability-related disorders .
- Metabolic Stability Evaluations : Investigations into the metabolic stability of this compound have shown that modifications to the pyrrolidine ring can significantly affect its pharmacokinetic properties. Understanding these dynamics is crucial for optimizing dosing regimens in clinical settings .
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)-aniline involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission or cellular metabolism, depending on its specific application.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among analogs include substitutions at the 4-position (e.g., piperazine, piperidine, sulfonamide) and modifications to the methoxy group (e.g., fluorine addition). Below is a comparative analysis:
Key Findings from Research
Role of 4-Position Substituents: Piperazine/piperidine rings (e.g., in ) are common in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets. Replacing these with sulfonamide () reduced activity, highlighting the importance of basic nitrogen atoms for potency .
Methoxy Group Modifications :
- Fluorination at the 5-position () can enhance metabolic stability without significantly altering steric bulk, a strategy employed in optimizing pharmacokinetics .
Biological Activity
2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)-aniline, also known by its CAS number 1416348-78-1, is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a methoxy group, a trifluoromethyl group, and a pyrrolidine moiety attached to an aniline core. The trifluoromethyl group significantly enhances the lipophilicity of the molecule, which may improve its ability to penetrate biological membranes and interact with specific intracellular targets. This property is crucial for its potential therapeutic effects, particularly in neurological disorders.
Research indicates that 2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)-aniline may interact with various molecular targets, including receptors and enzymes involved in neurological processes. The enhanced binding affinity attributed to the trifluoromethyl group makes it a candidate for developing pharmaceuticals aimed at treating conditions such as depression and anxiety.
Case Studies
Synthesis
The synthesis of 2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)-aniline typically involves multiple steps, including the introduction of the trifluoromethyl group and the formation of the pyrrolidine moiety. The following table summarizes the synthetic route:
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | N-Alkylation | Aniline + Trifluoroacetic acid | Moderate |
| 2 | Methoxylation | Methanol + Acid catalyst | High |
| 3 | Cyclization | Pyrrolidine + Base | Variable |
Comparative Analysis with Related Compounds
The following table compares 2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)-aniline with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methoxy-4-(piperidin-1-yl)aniline | Contains a piperidine ring instead of pyrrolidine | Different steric and electronic properties |
| 2-Methoxy-4-(morpholin-1-yl)aniline | Contains a morpholine ring | Morpholine's oxygen atom alters electronic interactions |
| 2-Methoxy-4-(pyrrolidin-1-yl)benzonitrile | Includes a benzonitrile group | Different reactivity due to nitrile functionality |
Q & A
Q. What are the recommended synthetic routes for 2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)-aniline, and how can intermediates be characterized?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or palladium-catalyzed coupling. For example:
Step 1: React 4-amino-3-methoxyaniline with 2-trifluoromethyl-pyrrolidine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours.
Step 2: Purify intermediates via silica gel chromatography (eluent: dichloromethane/ethyl acetate gradient) .
Characterization: Use / NMR to confirm substitution patterns, particularly distinguishing the methoxy (-OCH₃) and pyrrolidine protons. LC-MS can verify molecular ion peaks (expected [M+H]⁺ ≈ 291.3).
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy: Focus on resolving the aromatic region (δ 6.5–7.5 ppm) to distinguish between para-substituted aniline protons and the deshielding effect of the electron-withdrawing trifluoromethyl group. The pyrrolidine ring’s protons appear as multiplets (δ 1.5–3.5 ppm) .
- FT-IR: Confirm the presence of NH₂ (stretch ~3400 cm⁻¹) and C-F (1100–1250 cm⁻¹) groups.
- Mass Spectrometry: High-resolution MS (HRMS) ensures accurate mass matching (<5 ppm error).
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Toxicity Mitigation: Use fume hoods and PPE (nitrile gloves, lab coats) due to potential amine toxicity.
- Environmental Disposal: Follow EPA guidelines for aromatic amines. Avoid aqueous release; incinerate in certified facilities. Toxicity data from structurally similar compounds (e.g., LC₅₀ for fish = 54.22 mg/L ) suggest strict containment.
Advanced Research Questions
Q. How can steric and electronic effects of the trifluoromethyl-pyrrolidine group impact synthetic yield optimization?
Methodological Answer:
- Steric Hindrance: The trifluoromethyl group reduces nucleophilic attack efficiency. Mitigate via:
- Microwave-assisted synthesis to enhance reaction kinetics.
- Use of bulky base (e.g., DBU) to deprotonate the aniline selectively.
- Electronic Effects: The electron-withdrawing CF₃ group deactivates the aromatic ring. Optimize by:
- Introducing electron-donating substituents transiently (e.g., Boc protection).
- Employing Pd-catalyzed Buchwald-Hartwig amination for challenging couplings .
Q. How can conflicting biological activity data across studies be resolved?
Methodological Answer:
- Assay Validation: Replicate experiments using standardized protocols (e.g., fixed cell lines, consistent ATP levels in kinase assays).
- Data Triangulation: Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
- Structural Analysis: Use X-ray crystallography (SHELX suite ) to resolve binding conformations. If crystallography fails, employ molecular dynamics simulations to model interactions.
Q. What computational strategies predict the compound’s interaction with biological targets like NQO1 or kinases?
Methodological Answer:
- Docking Studies: Use AutoDock Vina with crystal structures (PDB: 1D4A for NQO1). Parameterize the trifluoromethyl group’s partial charges using DFT (B3LYP/6-31G*).
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bond occupancy.
- QSAR Models: Train on analogues (e.g., piperazine-substituted anilines ) to correlate substituent effects with activity.
Q. How does the compound’s stability under photocatalytic conditions inform experimental design?
Methodological Answer:
- Degradation Studies: Expose to UV light (365 nm) with TiO₂ or MnFe₂O₄/Zn₂SiO₄ catalysts . Monitor via HPLC at 254 nm.
- Mechanistic Insight: ESR spectroscopy detects radical intermediates (e.g., •OH). Quenching experiments (e.g., with tert-butanol) identify dominant degradation pathways.
Data Contradiction Analysis Example:
If conflicting melting points are reported:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
